molecular formula C12H19ClFN5 B12224486 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12224486
M. Wt: 287.76 g/mol
InChI Key: VYWARVTYOLDTQV-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride (RN: 1856088-52-2) is a pyrazole-derived compound with a hydrochloride salt formulation. Its structure comprises two pyrazole rings: one substituted with an ethyl group at position 1 and a methyl group at position 3, and the other linked to a 2-fluoroethyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-8-11(10(2)16-17)6-14-12-7-15-18(9-12)5-4-13;/h7-9,14H,3-6H2,1-2H3;1H

InChI Key

VYWARVTYOLDTQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole rings. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Fluorination: Introduction of the fluoroethyl group is carried out using fluoroethyl halides under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to three analogs (Table 1):

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 1-Ethyl-3-methylpyrazole, 2-fluoroethyl Not explicitly provided* ~300–350 (estimated)
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride 2-Fluoroethyl, methyl, dihydrochloride C₇H₁₀Cl₂FN₃ 197.59
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropyl C₁₂H₁₆N₄ 214.29 (base)
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine hydrochloride 2-Chlorophenoxymethyl C₁₀H₁₁Cl₂N₃O 260.12

*The target compound’s molecular formula can be inferred as C₁₃H₂₀ClFN₅ based on its IUPAC name.

Key Observations :

  • Fluorine vs. Chlorine: The target’s 2-fluoroethyl group enhances metabolic stability compared to the 2-chlorophenoxy group in , which increases lipophilicity but may reduce bioavailability.
  • Salt Forms : The dihydrochloride analog exhibits higher aqueous solubility than the target’s hydrochloride form but may have different pharmacokinetic profiles.
Physicochemical Data:
Property Target Compound Analog Analog
Melting Point Not reported 104.0–107.0°C Not reported
Solubility Moderate (HCl salt) Low (base form) High (HCl salt)
Spectroscopic Features Expected NH/CH peaks δ 8.87 (pyridine-H) IR: 3298 cm⁻¹ (N-H)

Insights :

  • The target’s hydrochloride salt likely improves solubility over the base form of .
  • Analog ’s pyridine ring introduces distinct NMR signals (e.g., δ 8.87) absent in the target.

Biological Activity

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride is a complex organic compound notable for its dual pyrazole structure and specific substitutions, which confer unique chemical properties and potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine; hydrochloride is C13H19F2N5·HCl, with a molecular weight of approximately 283.32 g/mol. The presence of fluorine and nitrogen atoms suggests potential reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrazole Rings : Utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Formation of the Final Compound : Employing nucleophiles like sodium azide under controlled conditions to optimize yields.

Advanced techniques such as microwave-assisted synthesis are also employed to enhance production efficiency.

Biological Activity

Research indicates that N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine interacts with specific molecular targets, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.

The compound may exert its biological effects through:

  • Enzyme Inhibition : Studies show that it can inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate physiological processes.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains, highlighting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Another research focused on its ability to inhibit inflammatory cytokines in vitro, suggesting applications in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amines' biological activity, it is compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
1-EthylpyrazoleLacks fluoroethyl substitutionSimpler structure, different reactivity
3-MethylpyrazoleOnly one pyrazole ringDifferent biological activities
5-FluoropyrazoleFluorinated but lacks ethyl substitutionDistinct chemical properties

The dual pyrazole rings and specific substitutions in N-[ (1-Ethyl - 3-methyl - 1H-pyrazol - 4 - yl) methyl] - 1 - (2-fluoro ethyl) - 3 - methyl - 1H - pyrazol - 4 - amine contribute to its enhanced interaction capabilities compared to simpler analogs.

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